2-Fluoro-5-(trifluoromethyl)phenylboronic acid
CAS No.: 352535-96-7
Cat. No.: VC2331494
Molecular Formula: C7H5BF4O2
Molecular Weight: 207.92 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 352535-96-7 |
|---|---|
| Molecular Formula | C7H5BF4O2 |
| Molecular Weight | 207.92 g/mol |
| IUPAC Name | [2-fluoro-5-(trifluoromethyl)phenyl]boronic acid |
| Standard InChI | InChI=1S/C7H5BF4O2/c9-6-2-1-4(7(10,11)12)3-5(6)8(13)14/h1-3,13-14H |
| Standard InChI Key | KUHVVLFCTMTYGR-UHFFFAOYSA-N |
| SMILES | B(C1=C(C=CC(=C1)C(F)(F)F)F)(O)O |
| Canonical SMILES | B(C1=C(C=CC(=C1)C(F)(F)F)F)(O)O |
Introduction
Chemical Structure and Properties
Chemical Identity
2-Fluoro-5-(trifluoromethyl)phenylboronic acid is characterized by a benzene ring substituted with a boronic acid group, a fluorine atom at the 2-position, and a trifluoromethyl group at the 5-position. Table 1 provides a comprehensive overview of the compound's chemical identity parameters.
Table 1: Chemical Identity of 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
| Parameter | Information |
|---|---|
| IUPAC Name | [2-fluoro-5-(trifluoromethyl)phenyl]boronic acid |
| CAS Number | 352535-96-7 |
| Molecular Formula | C₇H₅BF₄O₂ |
| Molecular Weight | 207.92 g/mol |
| InChI | InChI=1S/C7H5BF4O2/c9-6-4(7(10,11)12)1-3(13)2-5(6)8(14)15/h1-2,13-15H |
| InChIKey | WAKPESZATTZWEQ-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=CC(=C1F)C(F)(F)F)O)(O)O |
The compound's structure comprises a benzene ring with a boronic acid (-B(OH)₂) group at position 1, a fluorine atom at position 2, and a trifluoromethyl (-CF₃) group at position 5 . This particular arrangement of substituents contributes to the compound's reactivity and applications in various chemical reactions.
Physical Properties
The physical properties of 2-Fluoro-5-(trifluoromethyl)phenylboronic acid are crucial for understanding its behavior in different environments and its utility in various applications. Table 2 summarizes the key physical properties of this compound.
Table 2: Physical Properties of 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
| Property | Value | Reference |
|---|---|---|
| Physical State | Powder | |
| Color | White | |
| Melting Point | 104-109°C | |
| Boiling Point | 262°C | |
| Density | 1.44 g/cm³ | |
| Flash Point | 113°C | |
| Solubility | Soluble in methanol | |
| Storage Condition | Keep cold |
The compound is typically found as a white powder and exhibits thermal stability with a relatively high melting point range of 104-109°C and a boiling point of 262°C . Its solubility in methanol makes it suitable for various laboratory applications, particularly in organic synthesis reactions that require polar organic solvents.
Chemical Properties
The chemical properties of 2-Fluoro-5-(trifluoromethyl)phenylboronic acid are heavily influenced by the presence of the boronic acid functional group and the fluorine-containing substituents. The boronic acid group is mildly acidic and can form reversible covalent bonds with diols and other nucleophiles.
The presence of the trifluoromethyl group, a strongly electron-withdrawing substituent, significantly affects the electron distribution within the molecule, enhancing the acidity of the boronic acid group. Similar fluorinated phenylboronic acids have been reported to have pKa values lower than their non-fluorinated counterparts . For 2-Fluoro-5-(trifluoromethyl)phenylboronic acid, the predicted pKa is 7.35±0.58 .
The relatively high acidity of fluorinated boronic acids enhances their ability to bind with cis-diol bioanalytes under physiological conditions, which is particularly important for their applications in medicinal chemistry and sensing technologies . Additionally, the compound can undergo various chemical transformations, including oxidation, transmetalation, and complexation with various molecules.
Synthesis Methods
Synthesis from 4-Fluorobenzotrifluoride
One of the primary methods for synthesizing 2-Fluoro-5-(trifluoromethyl)phenylboronic acid involves using 4-Fluorobenzotrifluoride as a starting material . This multi-step synthetic approach typically involves ortho-lithiation followed by boronation. The general procedure can be summarized as follows:
-
Lithiation of 4-Fluorobenzotrifluoride using a strong base like sec-butyllithium in the presence of a coordinating agent
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Reaction of the lithiated intermediate with a boron source such as trimethyl borate
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Hydrolysis to obtain the desired boronic acid product
This synthetic route provides a regioselective method for introducing the boronic acid functionality at the 2-position of the fluorinated aromatic ring.
Alternative Synthetic Approaches
Several alternative approaches for synthesizing 2-Fluoro-5-(trifluoromethyl)phenylboronic acid have been reported. One such method involves the use of dimethoxyfluoroborane as an in situ boronating agent:
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Formation of dimethoxyfluoroborane from boron trifluoride etherate and trimethyl borate
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Lithiation of 4-fluorobenzotrifluoride with sec-butyllithium in the presence of EDTA
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Addition of the dimethoxyfluoroborane mixture to the lithiated intermediate
This approach has been reported to yield the target compound as a single regioisomer with good efficiency .
Another synthetic method involves palladium-catalyzed borylation reactions, which can provide an alternative route to the desired compound under milder conditions. These methodologies continue to evolve, offering improved yields, selectivity, and environmental compatibility.
Applications in Research and Industry
Organic Synthesis Applications
2-Fluoro-5-(trifluoromethyl)phenylboronic acid serves as a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures. Its primary application lies in cross-coupling reactions, especially the Suzuki-Miyaura coupling, which forms carbon-carbon bonds between the boronic acid and various halides or pseudohalides in the presence of a palladium catalyst.
The compound can act as a nucleophilic partner in such reactions, enabling the incorporation of the 2-fluoro-5-(trifluoromethyl)phenyl moiety into larger molecular structures. This capability is extensively utilized in the synthesis of pharmaceutically relevant compounds, agrochemicals, and advanced materials.
For example, the compound has been employed in reactions with various aryl halides to create biaryl compounds with specific functional properties . In one reported application, 2-fluoro-5-(trifluoromethyl)phenylboronic acid was coupled with pyridine derivatives to form functionalized heterobiaryl systems relevant to pharmaceutical research .
Related Compounds and Comparative Analysis
Several structurally related compounds share similarities with 2-Fluoro-5-(trifluoromethyl)phenylboronic acid but differ in specific substituents or substitution patterns. Table 3 presents a comparative analysis of these related compounds.
Table 3: Comparative Analysis of 2-Fluoro-5-(trifluoromethyl)phenylboronic acid and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| 2-Fluoro-5-(trifluoromethyl)phenylboronic acid | 352535-96-7 | C₇H₅BF₄O₂ | 207.92 | Reference compound |
| 2-Fluoro-5-hydroxy-3-(trifluoromethyl)phenylboronic acid | 2096339-99-8 | C₇H₅BF₄O₃ | 223.92 | Additional hydroxy group at position 5, trifluoromethyl at position 3 |
| 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylboronic acid | 2096341-51-2 | C₈H₇BF₄O₂ | 221.95 | Methyl group at position 5, trifluoromethyl at position 3 |
| 2-Fluoro-4-(trifluoromethyl)phenylboronic acid | 503309-11-3 | C₇H₅BF₄O₂ | 207.92 | Trifluoromethyl at position 4 instead of 5 |
| 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylboronic acid | 2096342-38-8 | C₇H₄BClF₄O₂ | 242.36 | Additional chloro substituent at position 3 |
| 2-Chloro-5-(trifluoromethyl)phenylboronic acid | 182344-18-9 | C₇H₅BClF₃O₂ | 224.37 | Chloro instead of fluoro at position 2 |
| 2-Propoxy-5-(trifluoromethyl)phenylboronic acid | 1162257-29-5 | C₁₀H₁₂BF₃O₃ | 248.01 | Propoxy instead of fluoro at position 2 |
These related compounds share the common feature of a phenylboronic acid core with trifluoromethyl substitution but differ in the nature and position of other substituents. These structural variations can significantly impact their physical properties, reactivity, and potential applications. For instance, the presence of a hydroxy group in 2-Fluoro-5-hydroxy-3-(trifluoromethyl)phenylboronic acid might enhance its hydrogen-bonding capabilities, potentially affecting its solubility and interaction with biological targets.
Similarly, the replacement of the fluorine atom with a propoxy group, as in 2-Propoxy-5-(trifluoromethyl)phenylboronic acid, would likely increase the compound's lipophilicity and alter its steric properties, potentially affecting its behavior in cross-coupling reactions or interactions with biological systems.
The pinacol ester derivative of 2-Fluoro-5-(trifluoromethyl)phenylboronic acid, namely 2-(2-Fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1192045-31-0), represents another important variant with enhanced stability and solubility in organic solvents, making it particularly useful in certain synthetic applications .
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